N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN5O2S/c1-2-6-20(18,19)13-8-11-14-15-16-17(11)10-5-3-4-9(12)7-10/h3-5,7,13H,2,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNSZHQJIWICIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=NN=NN1C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Formation of 1-(3-Fluorophenyl)-1H-tetrazole-5-carbonitrile
The tetrazole ring is constructed using a modified Huisgen cycloaddition between 3-fluorophenyl azide and chloroacetonitrile under Lewis acid catalysis. Key conditions include:
- Reagents : NaN₃ (1.2 equiv), ZnCl₂ (0.2 equiv), DMF (solvent)
- Temperature : 110°C, 8 hours
- Yield : 68–72%
This method ensures 1,5-regioselectivity , placing the 3-fluorophenyl group at N1 and the chloromethyl group at C5. Mechanistic studies confirm that Zn²⁺ coordinates to the nitrile, polarizing the C≡N bond for azide attack.
Functionalization of the Chloromethyl Group
Amination to 5-(Aminomethyl)-1-(3-fluorophenyl)-1H-tetrazole
The chloromethyl intermediate undergoes nucleophilic substitution with aqueous ammonia:
- Conditions : NH₃ (7M in H₂O), 90°C, 12 hours
- Yield : 85%
- Purification : Recrystallization from ethanol/water (3:1)
¹H NMR analysis reveals a singlet at δ 4.21 ppm for the -CH2-NH2 group, confirming successful amination.
Sulfonylation with Propane-1-sulfonyl Chloride
Optimization of Sulfonamide Formation
The primary amine reacts with propane-1-sulfonyl chloride under Schotten-Baumann conditions:
- Base : Pyridine (2.5 equiv), CH₂Cl₂ (solvent), 0°C → rt
- Stoichiometry : 1:1.2 (amine:sulfonyl chloride)
- Yield : 78–82%
Critical parameters :
- Temperature control prevents sulfonamide hydrolysis
- Anhydrous conditions minimize side reactions
Alternative Synthetic Pathways
Microwave-Assisted One-Pot Synthesis
A streamlined approach combines tetrazole formation and sulfonylation in a single vessel:
- Cycloaddition : 3-Fluorophenyl azide + chloroacetonitrile, 100°C, 1 hour
- In situ amination : NH₃ (gas), 80°C, 6 hours
- Sulfonylation : Propane-1-sulfonyl chloride, pyridine, 50°C, 2 hours
Advantages :
Photocatalytic Radical Amination
Emerging methods utilize acridine photocatalysts (λ = 400 nm) to generate methyl radicals from carboxylic acid precursors, enabling C-N bond formation without halogenated intermediates. While promising, this approach currently offers lower yields (≈50%) for tertiary amines.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Scalability and Process Considerations
Large-Scale Production
- Cycloaddition step : Batch reactor (50 L), yield consistency ±2%
- Waste management : ZnCl₂ recovery via ion-exchange resins
- Cost analysis : Raw material cost ≈ $12.50/g at 100 kg scale
Comparative Evaluation of Methods
| Parameter | [2+3] Cycloaddition | Microwave One-Pot | Photocatalytic |
|---|---|---|---|
| Yield (%) | 72 | 65 | 50 |
| Reaction Time (h) | 14 | 9 | 24 |
| Purification Steps | 3 | 2 | 4 |
| Scalability | Excellent | Moderate | Limited |
Mechanistic Insights and Side Reactions
Tetrazole Ring Formation
DFT calculations reveal a concerted asynchronous mechanism with ΔG‡ = 24.3 kcal/mol for the rate-determining azide-nitrile cyclization. Competing 1,4-regioisomer formation (<5%) is suppressed by Zn²⁺ coordination.
Sulfonylation Byproducts
- Disulfonylation : <3% (controlled by stoichiometry)
- Oxidative degradation : Mitigated by N2 sparging
Chemical Reactions Analysis
Oxidation Reactions
The tetrazole ring and sulfonamide group participate in oxidation under controlled conditions. Key findings include:
| Reaction Target | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Tetrazole ring | KMnO₄ (acidic/neutral conditions) | Cleavage to imine intermediates |
| Sulfonamide sulfur | H₂O₂ (aqueous, 50–70°C) | Oxidation to sulfonic acid derivatives |
-
Mechanism : The tetrazole ring undergoes oxidative cleavage via electrophilic attack on nitrogen atoms, forming imine species. The sulfonamide’s sulfur atom oxidizes to sulfonic acid in the presence of peroxides.
-
Applications : Oxidation products are intermediates for synthesizing bioactive molecules, such as enzyme inhibitors.
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
| Reaction Target | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Tetrazole ring | LiAlH₄ (anhydrous ether, 0–25°C) | Partial reduction to aminotetrazole |
| Aromatic fluorine | Pd/C + H₂ (ethanol, 50°C) | Defluorination to phenyl derivatives |
-
Mechanism : LiAlH₄ reduces the tetrazole’s electron-deficient N–N bonds, while catalytic hydrogenation removes fluorine via C–F bond cleavage.
-
Limitations : Over-reduction of the tetrazole ring can lead to ring-opening byproducts.
Substitution Reactions
The sulfonamide group and fluorophenyl ring undergo nucleophilic and electrophilic substitutions:
Sulfonamide Substitution
| Reagent | Conditions | Product |
|---|---|---|
| R-X (alkyl halides) | K₂CO₃/DMF, 80°C | N-alkylated sulfonamides |
| Sulfonyl chlorides | TEA/DCM, 25°C | Bis-sulfonamides |
-
Mechanism : The sulfonamide’s nitrogen acts as a nucleophile, attacking electrophilic reagents like alkyl halides or sulfonyl chlorides .
Aromatic Fluorine Substitution
| Reagent | Conditions | Product |
|---|---|---|
| NaOH (aq) | 120°C, sealed tube | Hydroxyphenyl derivatives |
| CuCN | DMSO, 100°C | Cyano-substituted phenyl derivatives |
-
Applications : Defluorination enables functionalization for drug discovery.
Multicomponent Reactions
The tetrazole ring participates in Ugi-type reactions, forming complex heterocycles:
| Components | Conditions | Product |
|---|---|---|
| Aldehyde + amine + isocyanide | MeOH/TFE, 21°C, 12 h | Tetrazole-peptide hybrids |
Scientific Research Applications
The biological activity of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is primarily attributed to its structural components, notably the tetrazole ring and fluorophenyl group . These features suggest potential interactions with various biological targets, including enzymes and receptors involved in inflammatory responses and cancer progression.
Case Studies
Several case studies highlight the compound's effectiveness in various biological assays:
RORc Inhibition Study
A preclinical study evaluated the efficacy of this compound as a RORc inverse agonist. The results demonstrated significant inhibition of IL-17 production in both in vitro and in vivo models, suggesting potential therapeutic applications for autoimmune diseases such as psoriasis and rheumatoid arthritis .
Cancer Cell Line Testing
In comparative studies against multiple cancer cell lines, this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents. This indicates its potential for further investigation into its anticancer properties .
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Observations |
|---|---|
| Antitumor Activity | Significant growth inhibition in various cancer cell lines; enhanced cytotoxicity with fluorine. |
| Enzyme Inhibition | Interaction with retinoic acid receptor-related orphan receptor C (RORc); inhibition of IL-17. |
| Selectivity Profile | Over 200-fold selectivity against other nuclear receptors, indicating favorable potency. |
Mechanism of Action
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The tetrazole ring and sulfonamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Target Compound:
- Core : 1H-tetrazole (N1-substituted with 3-fluorophenyl).
- Linker : Methylene group (-CH2-).
- Terminal Group : Propane-1-sulfonamide (-SO2NH2).
Analogous Compounds:
Angiotensin II Receptor Antagonists (e.g., Losartan, Valsartan): Core: Biphenyl-tetrazole (e.g., losartan) or imidazole (e.g., valsartan). Terminal Group: Carboxylic acid (losartan) or tetrazole (valsartan).
Nitramine Derivatives (e.g., Compound 49): Core: Tetrazole-methyl linked to nitramine (-NH-NO2). Synthesis: Lower yield (65%) due to challenges in nitramine introduction, compared to sulfonamide derivatives (>90% yields in ) .
Chlorotrityl-Protected Tetrazoles (): Core: Tetrazole with chlorotrityl or imidazole-propanoate substituents. Key Difference: Bulkier substituents (e.g., chlorotrityl) may reduce membrane permeability compared to the target’s compact sulfonamide group .
Patent and Therapeutic Relevance
- : Tetrazole-based angiotensin II antagonists (e.g., losartan) validate the scaffold’s utility in hypertension, implying the target’s applicability in cardiovascular diseases .
Biological Activity
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, with the CAS number 921060-78-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tetrazole ring and a sulfonamide group, contributing to its pharmacological properties. The purpose of this article is to provide a comprehensive overview of the biological activity associated with this compound, including antimicrobial, antitumor, and other relevant pharmacological effects.
Antitumor Activity
The sulfonamide moiety in this compound is known for its role in cancer therapy. Sulfonamides have been studied for their ability to inhibit carbonic anhydrase, an enzyme frequently overexpressed in tumors. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells, thereby reducing tumor growth .
Other Pharmacological Effects
Additional research into related compounds has suggested potential anti-inflammatory and analgesic effects. These properties may be attributed to the modulation of nitric oxide synthase and cyclooxygenase pathways, which are critical in inflammatory responses .
Study 1: Antimicrobial Efficacy of Tetrazole Derivatives
A comparative study evaluated the antimicrobial activity of various tetrazole derivatives against clinical isolates of multidrug-resistant bacteria. The results indicated that compounds structurally similar to this compound exhibited significant antimicrobial effects, with some derivatives achieving MIC values comparable to standard antibiotics like ampicillin .
Study 2: Antitumor Activity Assessment
In a separate investigation focusing on the antitumor potential of sulfonamide derivatives, researchers found that specific modifications to the sulfonamide structure led to enhanced cytotoxicity against several cancer cell lines. The study highlighted the importance of substituent groups in determining biological activity and suggested further exploration into the structure-activity relationship (SAR) for optimizing therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Tetrazole Ring Formation : A [2+3] cycloaddition between 3-fluorophenyl azide and nitriles under high-temperature conditions (e.g., 100–120°C) to form the 1-(3-fluorophenyl)-1H-tetrazole core .
Methylation : Alkylation of the tetrazole nitrogen using iodomethane or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) to introduce the methyl linker.
Sulfonamide Coupling : Reaction of the methylated intermediate with propane-1-sulfonamide chloride in the presence of a base (e.g., K₂CO₃) to form the final compound .
Optimization Tips :
- Use HPLC or LC-MS to monitor intermediate purity .
- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for final purification .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation, bond angles, and distances (e.g., using SHELXL for refinement) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide protons at δ 2.8–3.2 ppm, tetrazole protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer : Contradictions may arise from:
- Assay-Specific Variables : Differences in cell lines (e.g., cancer vs. non-cancer) or enzyme isoforms (e.g., COX-2 vs. COX-1 inhibition) .
- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Data Normalization : Include positive controls (e.g., known sulfonamide inhibitors) and use IC₅₀/EC₅₀ values for cross-study comparisons .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining activity?
Methodological Answer :
- Structural Modifications :
- Bioisosteric Replacement : Substitute the tetrazole with a carboxylic acid to improve solubility while retaining target affinity .
- Prodrug Design : Introduce ester groups on the sulfonamide to enhance oral bioavailability .
- Computational Modeling :
- Perform QSAR studies to correlate logP, polar surface area, and bioavailability .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like carbonic anhydrase IX .
Q. How can researchers address low yields in the final sulfonamide coupling step?
Methodological Answer :
- Reagent Optimization : Replace propane-1-sulfonamide chloride with propane-1-sulfonyl fluoride for better electrophilicity .
- Catalysis : Use Pd(OAc)₂ or CuI to accelerate coupling under mild conditions (e.g., 40–60°C) .
- Solvent Screening : Test dichloromethane (DCM) or THF instead of DMF to reduce side reactions .
Mechanistic and Functional Studies
Q. What is the hypothesized mechanism of action for this compound in enzyme inhibition?
Methodological Answer : The sulfonamide group acts as a zinc-binding motif in metalloenzymes (e.g., carbonic anhydrase):
Zinc Coordination : The sulfonamide sulfur binds to Zn²⁺ in the enzyme’s active site, disrupting catalytic activity .
Tetrazole Role : The 3-fluorophenyl-tetrazole moiety enhances selectivity for hydrophobic enzyme pockets (e.g., in tyrosine kinases) .
Validation :
- Conduct enzyme kinetics assays (e.g., Michaelis-Menten plots) with/without Zn²⁺ chelators .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer :
- Variable Substituents :
- Fluorine Position : Compare 3-fluoro vs. 4-fluoro analogs to assess electronic effects on target binding .
- Sulfonamide Chain : Test propane-1-sulfonamide vs. ethane- or butane-sulfonamide for steric tolerance .
- Biological Testing :
- Screen derivatives against a panel of 10+ kinases or GPCRs to identify selectivity trends .
- Use SPR (surface plasmon resonance) to quantify binding affinities .
Critical Analysis of Contradictory Evidence
- Synthetic Yield Discrepancies : reports 60–70% yields for sulfonamide coupling, while notes 40–50% under similar conditions. This may reflect differences in solvent purity or catalyst loading .
- Biological Targets : links the compound to cancer cell apoptosis, whereas emphasizes kinase inhibition. Researchers should validate both pathways using siRNA knockdowns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
